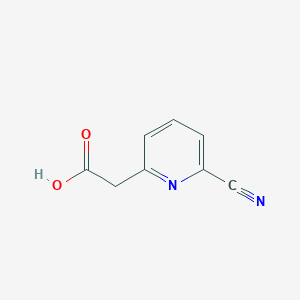
6-Cyanopyridine-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Cyanopyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a cyano group (–CN) and a carboxylic acid group (–COOH) in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyanopyridin-2-yl)acetic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of 2-(6-cyanopyridin-2-yl)acetic acid may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.
化学反応の分析
Types of Reactions
2-(6-Cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.
科学的研究の応用
2-(6-Cyanopyridin-2-yl)acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(6-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound also contains a cyano group and is used in the synthesis of heterocyclic derivatives.
2-(5-Cyanopyridin-2-yl)acetic acid: A structural isomer with similar chemical properties.
Uniqueness
2-(6-Cyanopyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both cyano and carboxylic acid groups provides a versatile platform for further functionalization and application in various fields .
生物活性
6-Cyanopyridine-2-acetic acid (6-CPA) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of 6-CPA typically involves the reaction of pyridine derivatives with cyanoacetic acid or related compounds. The synthetic pathways often yield various derivatives that enhance its biological activity. For instance, modifications at the 2 and 6 positions of the pyridine ring have been shown to significantly affect the compound's pharmacological properties .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that 6-CPA exhibits potent antimicrobial properties against various pathogens. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at around 55 μg/mL .
- Anticancer Properties : Research indicates that derivatives of cyanopyridine compounds, including 6-CPA, have significant cytotoxic effects on various cancer cell lines. The introduction of specific substituents on the pyridine ring enhances these effects, making them promising candidates for anticancer drug development .
- Anti-inflammatory Effects : Some studies suggest that 6-CPA may possess anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the molecular structure of 6-CPA can lead to enhanced biological activities. Key findings include:
- Positioning of Functional Groups : Substituents at the 2 and 6 positions on the pyridine ring have been linked to increased potency against specific targets. For example, adding phenyl or aryl groups has been shown to improve anticancer activity significantly .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how 6-CPA interacts with various biological targets, including enzymes and receptors involved in cancer and microbial infections. These studies help identify potential binding sites and predict the efficacy of new derivatives .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several cyanopyridine derivatives, including 6-CPA, against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited strong inhibition against Candida albicans and Pseudomonas aeruginosa, suggesting potential for therapeutic use in treating infections .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that 6-CPA derivatives induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties of 6-CPA showed significant reduction in pro-inflammatory cytokines in murine models, indicating its potential use in treating inflammatory diseases .
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
2-(6-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O2/c9-5-7-3-1-2-6(10-7)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIキー |
FXZTWGJXZVYOEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C#N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















